molecular formula C16H16N2S B4563821 N-2-biphenylyl-N'-cyclopropylthiourea

N-2-biphenylyl-N'-cyclopropylthiourea

Cat. No.: B4563821
M. Wt: 268.4 g/mol
InChI Key: RXCIHHZCBHOGPB-UHFFFAOYSA-N
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Description

N-2-biphenylyl-N'-cyclopropylthiourea is a thiourea derivative characterized by a biphenylyl group at the N-position and a cyclopropyl group at the N'-position. Thioureas are known for their versatility in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, metal-coordination properties, and diverse biological activities.

Properties

IUPAC Name

1-cyclopropyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c19-16(17-13-10-11-13)18-15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCIHHZCBHOGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Functional Group Analysis

The table below compares N-2-biphenylyl-N'-cyclopropylthiourea with key analogs, emphasizing structural differences and their implications:

Compound Name Structural Features Key Properties/Activities
This compound Biphenylyl (N), cyclopropyl (N') High lipophilicity, potential anticancer/antimicrobial activity
N-(cyclopropylcarbonyl)-N'-(4-phenoxyphenyl)thiourea Cyclopropylcarbonyl (N), phenoxyphenyl (N') Molecular weight: 312.39; applications in coordination chemistry
N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide Cyclopropylmethyl-thiophene, oxalamide backbone Moderate anticancer activity; cyclopropyl enhances stability
N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea Cinnamoyl (N), ethoxyphenyl (N') Antimicrobial activity; conjugated system improves reactivity
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- Neopentyl (N), phenyl (N') Molecular weight: 222.35; limited bioactivity due to bulky alkyl group

Key Observations :

  • Biphenylyl vs.
  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at N' improves metabolic stability compared to flexible alkyl chains (e.g., neopentyl in ) and may contribute to unique binding modes in enzyme inhibition .
  • Functional Group Diversity : Substitutions like cinnamoyl (electron-rich) or cyclopropylcarbonyl (electron-withdrawing) influence electronic properties and reactivity, affecting applications in catalysis or drug design .
Antimicrobial Activity
  • This compound is hypothesized to exhibit stronger antimicrobial activity than N-(2,2-dimethylpropyl)-N'-phenylthiourea due to its rigid, planar biphenylyl group, which may facilitate membrane disruption . This contrasts with 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (Atis et al., 2012), where electron-withdrawing groups enhance antimicrobial potency .
Metal Coordination
  • Unlike N-alkyl/aryl thioureas (e.g., Ozer et al., 2009), which form stable Ni(II)/Cu(II) complexes, the biphenylyl group in the target compound may sterically hinder metal coordination, limiting its use in catalysis .
Anticancer Potential
  • The cyclopropyl group in N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide correlates with moderate anticancer activity . By analogy, the target compound’s cyclopropyl moiety could similarly enhance cytotoxicity, though this requires experimental validation.

Physicochemical Properties

Property This compound (Estimated) N-(cyclopropylcarbonyl)-N'-(4-phenoxyphenyl)thiourea Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl-
Molecular Weight ~310-330 g/mol 312.39 g/mol 222.35 g/mol
Hydrogen Bond Donors 2 2 2
LogP (Lipophilicity) High (biphenylyl contribution) Moderate Moderate (bulky alkyl reduces solubility)
Topological Polar Surface Area ~70 Ų ~80 Ų ~60 Ų

Insights :

    Q & A

    Q. What are the common synthetic routes for N-2-biphenylyl-N'-cyclopropylthiourea, and what key reaction parameters influence yield?

    • Methodological Answer : The synthesis typically involves a nucleophilic addition-elimination reaction between a biphenylyl isothiocyanate and cyclopropylamine. Key parameters include:
    • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
    • Temperature : Reactions are often conducted at 0–25°C to minimize side products .
    • Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine is critical for optimal yield .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating thioureas .

    Q. How is the molecular structure of this compound characterized?

    • Methodological Answer :
    • X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles (e.g., biphenyl vs. cyclopropyl planes) .
    • NMR spectroscopy :
    • ¹H NMR : Biphenyl protons appear as multiplets (δ 7.2–7.6 ppm); cyclopropyl protons show characteristic splitting (δ 0.5–1.2 ppm) .
    • ¹³C NMR : Thiourea carbonyl (C=S) resonates at δ 175–180 ppm .
    • IR spectroscopy : Strong C=S stretching at ~1250 cm⁻¹ .

    Q. What are the typical impurities encountered during synthesis, and how are they identified?

    • Methodological Answer :
    • By-products : Unreacted starting materials (e.g., biphenylyl isothiocyanate) or hydrolyzed thioureas.
    • Detection :
    • HPLC-MS : Monitors reaction progress and quantifies impurities .
    • TLC : Visualizes side products using UV-active spots (Rf values compared to standards) .

    Advanced Research Questions

    Q. How can contradictions between spectroscopic data and computational models be resolved?

    • Methodological Answer :
    • Density Functional Theory (DFT) : Optimize molecular geometry and calculate NMR/IR spectra for comparison with experimental data. Discrepancies in C=S bond length (e.g., crystallographic vs. DFT) may arise from solvent effects .
    • Molecular Dynamics (MD) : Simulate solvent interactions to refine computational predictions .
    • Validation : Cross-check with multiple techniques (e.g., Raman spectroscopy for C=S vibrations) .

    Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?

    • Methodological Answer :
    • Docking studies : Use software like AutoDock to predict binding modes with active sites (e.g., cyclopropyl’s steric effects on receptor fit) .
    • SAR analysis : Modify substituents (e.g., biphenyl para-substituents) and assay activity changes .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine affinity .

    Q. How are multi-step syntheses of thiourea derivatives designed to minimize side reactions?

    • Methodological Answer :
    • Protecting groups : Temporarily shield reactive amines during biphenyl functionalization .
    • Stepwise purification : Isolate intermediates after each step (e.g., biphenylyl isothiocyanate before cyclopropylamine addition) .
    • Kinetic control : Use low temperatures to favor thiourea formation over urea by-products .

    Data Contradiction Analysis

    Observation Possible Cause Resolution Strategy Reference
    Discrepancy in C=S bond lengthSolvent polarization in crystallography vs. gas-phase DFTInclude solvent model in DFT calculations
    NMR signal splitting not observedDynamic rotational isomerism at room temperaturePerform VT-NMR (variable temperature)
    Unexpected biological activityOff-target interactions or metabolite formationLC-MS/MS profiling of in vitro assays

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-2-biphenylyl-N'-cyclopropylthiourea
    Reactant of Route 2
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    N-2-biphenylyl-N'-cyclopropylthiourea

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